REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[Cl:4][c:5]1[n:6][n:7][c:8](-[c:11]2[cH:12][n:13][n:14]([CH3:16])[cH:15]2)[cH:9][cH:10]1.[NH2:2][NH2:3].[OH2:1]>>[NH:2]([NH2:3])[c:5]1[n:6][n:7][c:8](-[c:11]2[cH:12][n:13][n:14]([CH3:16])[cH:15]2)[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1cc(-c2ccc(Cl)nn2)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1cc(-c2ccc(NN)nn2)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |